molecular formula C11H19NO3 B570460 tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate CAS No. 1374673-69-4

tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate

Cat. No. B570460
CAS RN: 1374673-69-4
M. Wt: 213.277
InChI Key: WTNNGFYIEBJFPX-SECBINFHSA-N
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Description

The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups and one hydrogen atom . The presence of the tert-butyl group in a molecule can significantly influence its chemical and physical properties .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate” are not available, tert-butyl groups are generally introduced into organic molecules through reactions such as alkylation .


Molecular Structure Analysis

The tert-butyl group is a bulky group that can influence the three-dimensional structure of the molecule it is part of. It can affect the molecule’s reactivity and the stereochemistry of reactions .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s resistant to oxidation compared to other isomers of butanol . The insertion of tert-butyl groups can influence the electronic properties of a molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the molecule. The tert-butyl group is known to be a strong electron-donating group, which can influence the molecule’s chemical reactivity .

Mechanism of Action

The exact mechanism of action would depend on the specific context in which “tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate” is used. For instance, in the field of medicinal chemistry, the tert-butyl group is often used to improve the pharmacokinetic properties of drug candidates .

Future Directions

The tert-butyl group continues to be of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique properties . Future research may focus on developing new synthetic methods and exploring new applications for compounds containing the tert-butyl group .

properties

IUPAC Name

tert-butyl (3R)-3-acetylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNNGFYIEBJFPX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727800
Record name tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374673-69-4
Record name tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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